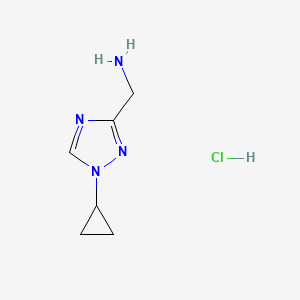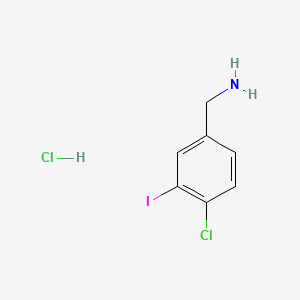
1-(4-Chloro-3-iodophenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-3-iodophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C13H11ClIN·HCl. It is a derivative of methanamine, where the phenyl ring is substituted with chlorine and iodine atoms. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-iodophenyl)methanamine hydrochloride typically involves the following steps:
Halogenation: The starting material, 4-chlorophenylmethanamine, undergoes iodination to introduce the iodine atom at the 3-position of the phenyl ring.
Hydrochloride Formation: The resulting 1-(4-Chloro-3-iodophenyl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and subsequent purification steps to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chloro-3-iodophenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for cross-coupling reactions) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction reactions can produce imines or secondary amines, respectively.
Applications De Recherche Scientifique
1-(4-Chloro-3-iodophenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the study of biological pathways and interactions, especially those involving halogenated aromatic compounds.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-3-iodophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The chlorine and iodine atoms on the phenyl ring can participate in various interactions, including halogen bonding and hydrophobic interactions, which can influence the compound’s reactivity and binding affinity. The amine group can also form hydrogen bonds with target molecules, further modulating its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Chloro-2-iodophenyl)methanamine hydrochloride
- 1-(4-Chloro-3-bromophenyl)methanamine hydrochloride
- 1-(4-Chloro-3-fluorophenyl)methanamine hydrochloride
Uniqueness
1-(4-Chloro-3-iodophenyl)methanamine hydrochloride is unique due to the presence of both chlorine and iodine atoms on the phenyl ring. This combination of halogens can impart distinct chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems. The specific positioning of the halogens also influences the compound’s overall reactivity and stability.
Propriétés
Formule moléculaire |
C7H8Cl2IN |
|---|---|
Poids moléculaire |
303.95 g/mol |
Nom IUPAC |
(4-chloro-3-iodophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7ClIN.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-3H,4,10H2;1H |
Clé InChI |
GCJTWLJHLFDPTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CN)I)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(3R)-3-aminopyrrolidin-1-yl]-2-oxoethyl}acetamide hydrochloride](/img/structure/B13458864.png)
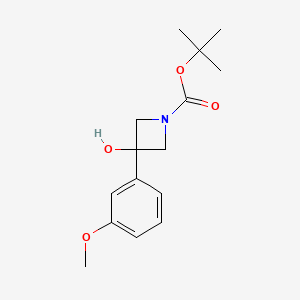
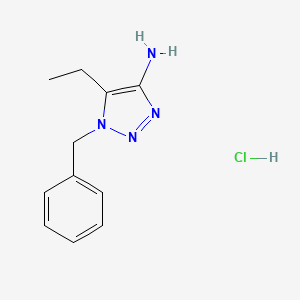
![5H,6H,7H-pyrrolo[2,3-c]pyridazine hydrochloride](/img/structure/B13458880.png)
![Tert-butyl 1-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13458884.png)
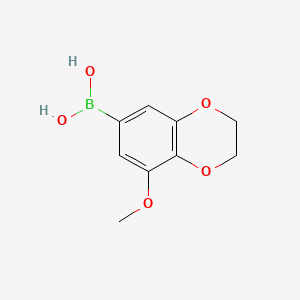
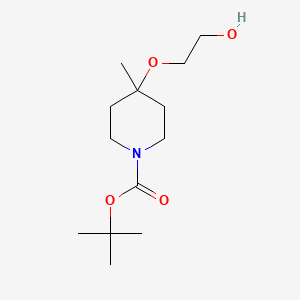

![Ethyl 2-{1-[4-(trifluoromethyl)phenyl]ethenyl}pent-4-enoate](/img/structure/B13458915.png)
![Tert-butyl 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13458921.png)
![Tert-butyl 8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13458929.png)
![tert-butyl N-[1-(3-bromophenyl)cyclopentyl]carbamate](/img/structure/B13458933.png)

